3-butyl-5-(4-ethylbenzylidene)-1,3-thiazolidine-2,4-dione
Overview
Description
3-butyl-5-(4-ethylbenzylidene)-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H19NO2S and its molecular weight is 289.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.11365002 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities Thiazolidine-2,4-diones are a prominent class of compounds due to their broad spectrum of biological activities. The synthesis and structural modification of these compounds aim to enhance their pharmacological profiles. For instance, a study explored the synthesis of various 5-substituted thiazolidine-2,4-diones to evaluate their hypoglycemic and hypolipidemic activities, highlighting the significance of the 5-(4-oxybenzyl) moiety for substantial activity (Sohda et al., 1982). Another research effort described the synthesis of thiazolidine-2,4-dione esters, emphasizing the growing scientific interest in compounds containing the 1,3-thiazolidine-2,4-dione scaffold for addressing various disease states (Tshiluka et al., 2021).
Antimicrobial and Antifungal Applications Thiazolidine-2,4-diones have also been investigated for their antimicrobial and antifungal properties. A study synthesized new N-(aryl-oxo-alkyl)-5-arylidene-thiazolidine-2,4-diones and tested their efficacy against pathogenic strains of bacteria and fungi, finding some derivatives displayed better inhibitory activities than reference drugs against certain strains (Stana et al., 2014).
Antidiabetic and Hypoglycemic Effects The antidiabetic properties of thiazolidine-2,4-diones are among their most researched applications. Several derivatives have been synthesized and evaluated for their glucose-lowering capabilities, demonstrating significant antidiabetic activity comparable to standard drugs (Garg et al., 2012). This underscores the potential of these compounds in managing diabetes mellitus and its complications.
Antitumor and Cytotoxic Activities Research has also extended into the antitumor and cytotoxic activities of thiazolidine-2,4-dione derivatives. For example, certain benzylidene-2,4-thiazolidinedione derivatives were synthesized and screened against cancer cell lines, revealing selective cytotoxic and genotoxic activities against specific tumor cells, highlighting the therapeutic potential of these compounds in cancer treatment (Rodrigues et al., 2018).
Properties
IUPAC Name |
(5Z)-3-butyl-5-[(4-ethylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-5-10-17-15(18)14(20-16(17)19)11-13-8-6-12(4-2)7-9-13/h6-9,11H,3-5,10H2,1-2H3/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSVNJZLGWDNRY-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=C(C=C2)CC)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CC=C(C=C2)CC)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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